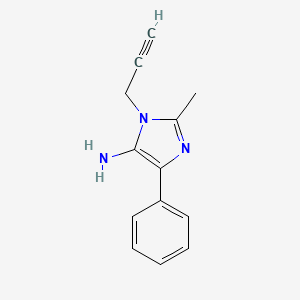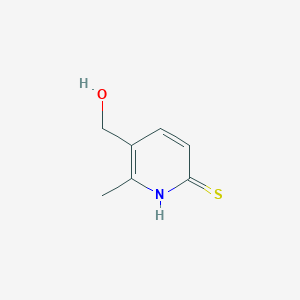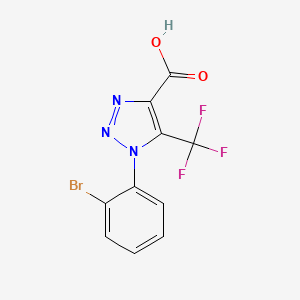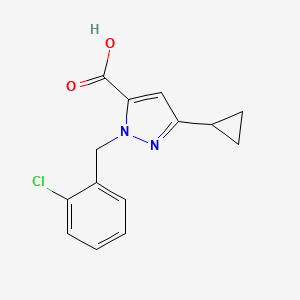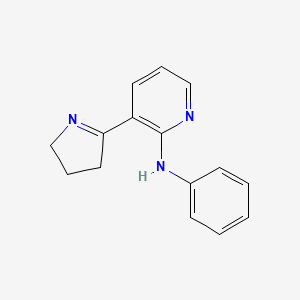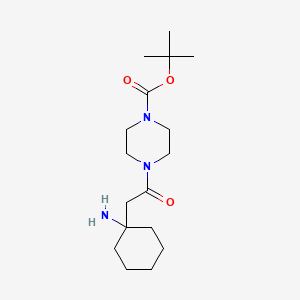
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is a compound that features a furan ring substituted with a carboxylic acid group and a trifluoromethylphenylamino group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The furan ring is a heterocyclic aromatic compound that is highly reactive and has various therapeutic advantages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . Another method includes the radical bromination of the methyl group followed by conversion to the corresponding phosphonate and subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . Reactions are typically carried out under reflux conditions in solvents such as acetic acid or tetrahydrofuran (THF) .
Major Products Formed
Major products formed from these reactions include various substituted furan derivatives, phosphonates, and amino compounds .
Aplicaciones Científicas De Investigación
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The furan ring’s reactivity enables it to form covalent bonds with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile
- 2-(5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
Uniqueness
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the furan ring provides reactivity and versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C13H10F3NO3 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
5-[[4-(trifluoromethyl)anilino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-3-9(4-2-8)17-7-10-5-6-11(20-10)12(18)19/h1-6,17H,7H2,(H,18,19) |
Clave InChI |
DFSNZIOVACFLIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NCC2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



